molecular formula C10H12N4 B3217267 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine CAS No. 1177304-64-1

3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B3217267
CAS RN: 1177304-64-1
M. Wt: 188.23 g/mol
InChI Key: ZKPDBCSUDFMIBG-UHFFFAOYSA-N
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Description

Piperidines and pyridines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The literature suggests various methods for the synthesis of these compounds, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. For example, a similar compound, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, features an almost planar imine (E configuration, C3N) core flanked by thiourea (CN2S) and methylpyridyl (C5N) residues .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like piperidines and pyridines have been studied extensively. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, a similar compound, 2- (dimethylamino)-2- [ (4-methylphenyl)methyl]-1- [4- (morpholin-4-yl)phenyl]butan-1-one, has been classified under the CLP Regulation, ensuring that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labelling of chemicals .

Future Directions

The future directions in the study of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as this is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing piperidine moiety could be another area of focus .

properties

IUPAC Name

5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-4-12-10(5-7)14-9(11)6-8(2)13-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDBCSUDFMIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine

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